molecular formula C9H10FNO3 B8459632 2-fluoro-6-hydroxy-N-methoxy-N-methylbenzamide

2-fluoro-6-hydroxy-N-methoxy-N-methylbenzamide

Cat. No.: B8459632
M. Wt: 199.18 g/mol
InChI Key: OYTVMMIVJHVEFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-6-hydroxy-N-methoxy-N-methylbenzamide is a useful research compound. Its molecular formula is C9H10FNO3 and its molecular weight is 199.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

IUPAC Name

2-fluoro-6-hydroxy-N-methoxy-N-methylbenzamide

InChI

InChI=1S/C9H10FNO3/c1-11(14-2)9(13)8-6(10)4-3-5-7(8)12/h3-5,12H,1-2H3

InChI Key

OYTVMMIVJHVEFE-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=C(C=CC=C1F)O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cold (0° C.) solution of 2-fluoro-6-hydroxybenzoic acid (5.00 g, 32.029 mmol) in dimethyl formamide (200 mL) were added N,O-dimethylhydroxylamine hydro-chloride (6.25 g, 64.057 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (9.82 g, 48.043 mmol), 1-hydroxybenzotriazole (5.19 g, 38.435 mmol), and triethylamine (8.93 mL, 64.057 mmol). The mixture was stirred at room temperature for 15 hrs. The reaction mixture was extracted with ethyl acetate and water. The separated organic phase was washed with brine, dried over Na2SO4, filtered and concentrated under reduced pressure. The resulting residue was purified by column chromatography on silica gel (ethyl acetate/hexane=2/1) to give 2-fluoro-6-hydroxy-N-methoxy-N-methylbenzamide as an orange solid (4.320 g, yield; 68%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydro-chloride
Quantity
6.25 g
Type
reactant
Reaction Step One
Quantity
9.82 g
Type
reactant
Reaction Step One
Quantity
5.19 g
Type
reactant
Reaction Step One
Quantity
8.93 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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